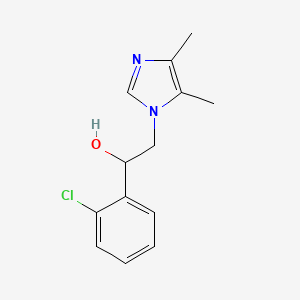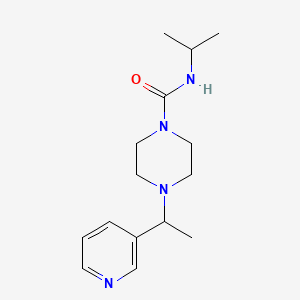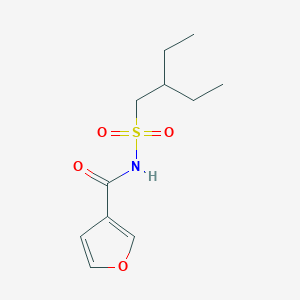
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile, also known as BHCP, is a compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Mechanism of Action
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have low toxicity. However, this compound is not widely available and may be expensive to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several potential future directions for research on 1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile. One area of interest is the development of this compound-based therapies for the treatment of arthritis and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by cyclization with cyclohex-3-ene-1-carbonyl chloride and subsequent reaction with potassium cyanide. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as arthritis and chronic pain. Additionally, this compound has been found to have antitumor activity, suggesting its potential as a cancer treatment.
properties
IUPAC Name |
1-benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c20-13-18-15-22(19(23)17-9-5-2-6-10-17)12-11-21(18)14-16-7-3-1-4-8-16/h1-5,7-8,17-18H,6,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPHLHYMMHKBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(C(C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)

![2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
![2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)

![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)